molecular formula C16H23N5O B12295775 1-cyclopentyl-3-methyl-6-pyridin-4-yl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one

1-cyclopentyl-3-methyl-6-pyridin-4-yl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one

Número de catálogo: B12295775
Peso molecular: 301.39 g/mol
Clave InChI: DJBLFKAUYPAPLC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound belongs to the pyrazolo[3,4-d]pyrimidin-4-one class, characterized by a bicyclic core fused with a pyrimidine ring. Key structural features include:

  • Methyl group at position 3, contributing to steric stabilization.
  • Pyridin-4-yl moiety at position 6, introducing aromaticity and hydrogen-bonding capabilities .
  • Hexahydro configuration (3,3a,5,6,7,7a-hexahydro), which reduces ring strain and modulates conformational flexibility.

The compound’s molecular weight is approximately 339.39 g/mol (calculated based on empirical formula).

Propiedades

Fórmula molecular

C16H23N5O

Peso molecular

301.39 g/mol

Nombre IUPAC

1-cyclopentyl-3-methyl-6-pyridin-4-yl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C16H23N5O/c1-10-13-15(21(20-10)12-4-2-3-5-12)18-14(19-16(13)22)11-6-8-17-9-7-11/h6-10,12-15,18,20H,2-5H2,1H3,(H,19,22)

Clave InChI

DJBLFKAUYPAPLC-UHFFFAOYSA-N

SMILES canónico

CC1C2C(NC(NC2=O)C3=CC=NC=C3)N(N1)C4CCCC4

Origen del producto

United States

Métodos De Preparación

Synthesis of the Pyrazolo[3,4-d]Pyrimidinone Core

The pyrazolo[3,4-d]pyrimidinone scaffold serves as the foundational structure. A microwave-assisted one-pot synthesis is preferred for efficiency, leveraging β-ketonitrile and hydrazine derivatives under acidic conditions. For example, Bagley et al. demonstrated that heating β-ketonitrile with hydrazine hydrate in acetic acid at 120°C for 2 hours under microwave irradiation yields 5-aminopyrazole intermediates. Subsequent cyclization with urea or thiourea in dimethylformamide (DMF) at 160°C forms the pyrimidinone ring.

Key Reaction Parameters

Step Reagents Temperature Time Yield
Pyrazole formation Hydrazine hydrate, acetic acid 120°C 2 h 75–85%
Cyclization Urea, DMF 160°C 4 h 68–72%

Methylation at Position 3

Methylation of the pyrazole nitrogen at position 3 is accomplished using methyl iodide under basic conditions. A study by Bagley et al. reported treating 1-cyclopentylpyrazolo[3,4-d]pyrimidin-4-one with methyl iodide and sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C to room temperature, yielding the 3-methyl derivative in 78% yield.

Methylation Optimization

Base Solvent Temperature Yield
NaH THF 0°C → RT 78%
K₂CO₃ DMF 80°C 63%

Hydrogenation to Achieve the Hexahydro Structure

The saturated 3,3a,5,6,7,7a-hexahydro ring system is synthesized via catalytic hydrogenation. Using a Parr shaker apparatus, the pyrimidinone intermediate is hydrogenated at 60 psi H₂ in ethanol with 10% palladium on carbon (Pd/C) at 50°C for 24 hours. This step reduces the pyrimidinone ring’s double bonds, achieving the hexahydro configuration.

Hydrogenation Parameters

Catalyst Pressure Solvent Temperature Yield
10% Pd/C 60 psi Ethanol 50°C 85%

Optimization and Scale-Up Considerations

Scale-up requires addressing exothermic reactions and purification challenges. Recrystallization from ethanol/water (7:3) improves purity to >99%, while flow hydrogenation systems enhance safety and efficiency for large batches.

Scale-Up Adjustments

Parameter Lab Scale Pilot Scale
Hydrogenation time 24 h 8 h (flow system)
Yield 85% 88%

Análisis De Reacciones Químicas

Win 58237 sufre varias reacciones químicas, que incluyen:

    Oxidación: Se puede oxidar en condiciones específicas para formar derivados oxidados.

    Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en el compuesto.

    Sustitución: Las reacciones de sustitución pueden introducir diferentes sustituyentes en la molécula, lo que puede alterar su actividad biológica.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit antimicrobial properties. A study highlighted the efficacy of related compounds against various bacterial strains and fungi, suggesting that 1-cyclopentyl-3-methyl-6-pyridin-4-yl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one could be explored further for its potential as an antimicrobial agent .

Anticancer Potential

Pyrazolo[3,4-d]pyrimidines have been investigated for their anticancer properties. Compounds within this class have shown activity against several cancer cell lines by inhibiting key enzymes involved in tumor growth. The specific compound may contribute to this field by serving as a lead compound for developing new anticancer therapies .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazolo[3,4-d]pyrimidines have been well documented. Research has demonstrated that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The specific compound may offer a new avenue for treating inflammatory diseases due to its structural characteristics that facilitate interaction with biological targets .

Case Studies

StudyFocusFindings
Study on Antimicrobial Activity Evaluated various derivatives of pyrazolo[3,4-d]pyrimidinesFound significant inhibition against Gram-positive and Gram-negative bacteria .
Anticancer Activity Assessment Investigated pyrazolo[3,4-d]pyrimidine derivatives on cancer cell linesDemonstrated cytotoxic effects on multiple cancer types .
Anti-inflammatory Research Analyzed the impact of pyrazolo[3,4-d]pyrimidines on inflammation modelsShowed reduction in inflammatory markers in animal models .

Mecanismo De Acción

Win 58237 ejerce sus efectos inhibiendo competitivamente la fosfodiesterasa V de GMP cíclico (PDE V) de la aorta canina, con un valor de Ki de 170 nM. Esta inhibición conduce a un aumento en los niveles de GMP cíclico, lo que a su vez promueve la vasorrelajación y reduce la presión arterial media. El compuesto también inhibe otras isoformas de PDE, aunque con menor potencia .

Comparación Con Compuestos Similares

Structural Analogues of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives

The following table summarizes key structural and physicochemical differences:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Notable Features Reference
Target Compound 1-cyclopentyl, 3-methyl, 6-pyridin-4-yl ~339.39 Hexahydro configuration enhances solubility; pyridinyl aids π-π interactions
1-cyclopentyl-6-({(2R)-1-[(3S)-3-fluoropyrrolidin-1-yl]-1-oxopropan-2-yl}amino)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one 1-cyclopentyl, 6-fluoropyrrolidinyl-propanamide ~427.48 Fluorinated pyrrolidine enhances polarity; amide linker improves bioavailability
6-(3,4-Dihydroxybenzyl)-3-ethyl-1-(2,4,6-trichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 1-trichlorophenyl, 3-ethyl, 6-dihydroxybenzyl ~485.73 Trichlorophenyl increases lipophilicity; dihydroxybenzyl may confer antioxidant activity
NVP-BHG712 4-methyl, 3-(trifluoromethylphenyl)benzamide 503.48 Trifluoromethylphenyl enhances metabolic stability; benzamide moiety targets kinases
PF-04449613 1-tetrahydro-2H-pyran-4-yl, 6-phenoxyazetidine 395.45 Azetidine and pyran groups optimize CNS penetration; lower MW improves solubility
6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one 6-chloro 170.56 Chlorine substituent increases electrophilicity; minimal steric bulk

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity: The cyclopentyl group in the target compound and ’s analogue improves binding to hydrophobic pockets compared to smaller substituents (e.g., methyl in ). Pyridinyl vs. Chlorophenyl: The target’s pyridin-4-yl group enables stronger π-π stacking than chlorophenyl in , but the latter may enhance halogen bonding. Fluorinated vs. Non-fluorinated Analogues: The fluoropyrrolidinyl group in ’s compound increases polarity and metabolic stability relative to the target’s non-fluorinated structure.

Molecular Weight and Drug-Likeness :

  • The target compound’s moderate molecular weight (~339 g/mol) aligns with Lipinski’s rules, whereas bulkier analogues like (~485 g/mol) may face bioavailability challenges.

Synthetic Accessibility :

  • The target compound’s synthesis likely involves cyclocondensation of pyrazole precursors with carbonyl reagents (similar to ), whereas ’s PF-04449613 requires multi-step functionalization of azetidine and pyran groups.

Actividad Biológica

The compound 1-cyclopentyl-3-methyl-6-pyridin-4-yl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H22N4C_{16}H_{22}N_{4}, with a molecular weight of approximately 270.37 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.

Research indicates that compounds with similar structures often exhibit activity through various mechanisms:

  • Enzyme Inhibition : Many pyrazolo derivatives act as inhibitors of specific enzymes involved in disease pathways.
  • Receptor Modulation : These compounds may interact with neurotransmitter receptors or other cellular targets to exert their effects.
  • Antioxidant Properties : Some studies have suggested that such compounds can scavenge free radicals and reduce oxidative stress.

Pharmacological Effects

  • Anticancer Activity : Preliminary studies have shown that derivatives of pyrazolo[3,4-d]pyrimidine can inhibit cancer cell proliferation in vitro. For instance, one study reported significant cytotoxicity against various cancer cell lines (IC50 values in the micromolar range) .
  • Anti-inflammatory Effects : Compounds similar to the target molecule have demonstrated the ability to reduce inflammation markers in animal models .
  • Neuroprotective Effects : There is emerging evidence suggesting that these compounds may protect neuronal cells from apoptosis induced by neurotoxic agents .

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives based on the pyrazolo[3,4-d]pyrimidine scaffold and evaluated their anticancer properties. One derivative showed an IC50 of 15 µM against A549 lung cancer cells, indicating potent activity .

Case Study 2: Anti-inflammatory Properties

A study investigated the anti-inflammatory effects of a related compound in a rat model of arthritis. The treatment group exhibited a significant reduction in paw swelling and inflammatory cytokines compared to the control group .

Case Study 3: Neuroprotection

Research highlighted the neuroprotective effects of pyrazolo derivatives in a model of Parkinson's disease. The compound was shown to reduce dopaminergic neuron loss and improve motor function in treated animals .

Data Tables

Biological ActivityMechanismReference
AnticancerEnzyme inhibition
Anti-inflammatoryCytokine modulation
NeuroprotectionApoptosis inhibition

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.